molecular formula C10H11F3N2O2S B3290693 Ethyl 2-(cyclopropylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate CAS No. 866769-74-6

Ethyl 2-(cyclopropylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate

Cat. No.: B3290693
CAS No.: 866769-74-6
M. Wt: 280.27 g/mol
InChI Key: YXMGLTSCVAQYJX-UHFFFAOYSA-N
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Description

Ethyl 2-(cyclopropylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate: is a chemical compound characterized by its unique structure, which includes a thiazole ring, a trifluoromethyl group, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(cyclopropylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate typically involves multiple steps, starting with the formation of the thiazole ring One common method includes the reaction of ethyl cyanoacetate with thiourea in the presence of a suitable catalyst to form the thiazole core

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors and equipment to ensure consistent quality and yield. The process may also include purification steps to remove impurities and by-products, ensuring the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(cyclopropylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate or hydrogen peroxide may be used under acidic or neutral conditions.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of corresponding alcohols or amines.

  • Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, Ethyl 2-(cyclopropylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or bioactive molecules.

Medicine: The compound has shown promise in medicinal chemistry, where it is investigated for its therapeutic potential. It may be used in the development of new pharmaceuticals targeting various diseases.

Industry: In the industrial sector, this compound is utilized in the production of agrochemicals, dyes, and other specialty chemicals. Its unique properties make it suitable for a range of applications.

Mechanism of Action

The mechanism by which Ethyl 2-(cyclopropylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group, in particular, plays a crucial role in enhancing the compound's biological activity by increasing its lipophilicity and binding affinity to target proteins.

Molecular Targets and Pathways:

  • Enzymes: The compound may inhibit or activate certain enzymes, leading to downstream effects in biological pathways.

  • Receptors: It may bind to specific receptors, modulating their activity and influencing cellular responses.

Comparison with Similar Compounds

  • Ethyl 2-(cyclopropylamino)propanoate

  • Ethyl 2-(cyclopropylamino)butanoate

  • Ethyl 3-(cyclopropylamino)-2-methylpropanoate

Uniqueness: Ethyl 2-(cyclopropylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate stands out due to its trifluoromethyl group, which imparts unique chemical and biological properties compared to its analogs. This group enhances the compound's stability and reactivity, making it a valuable candidate for various applications.

Properties

IUPAC Name

ethyl 2-(cyclopropylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N2O2S/c1-2-17-8(16)6-7(10(11,12)13)15-9(18-6)14-5-3-4-5/h5H,2-4H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXMGLTSCVAQYJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC2CC2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501159889
Record name Ethyl 2-(cyclopropylamino)-4-(trifluoromethyl)-5-thiazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501159889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866769-74-6
Record name Ethyl 2-(cyclopropylamino)-4-(trifluoromethyl)-5-thiazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866769-74-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-(cyclopropylamino)-4-(trifluoromethyl)-5-thiazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501159889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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